Product packaging for (2-Phenyloxolan-2-yl)methanamine(Cat. No.:CAS No. 2137722-23-5)

(2-Phenyloxolan-2-yl)methanamine

Cat. No.: B2906518
CAS No.: 2137722-23-5
M. Wt: 177.247
InChI Key: YGPVHBJITYMBBL-UHFFFAOYSA-N
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Description

(2-Phenyloxolan-2-yl)methanamine is a high-purity chemical compound offered for research and further manufacturing applications. This molecule features a methanamine group attached to the 2-position of a 2-phenyloxolane scaffold, making it a valuable building block in organic synthesis and medicinal chemistry research. As a chiral amine, it serves as a versatile precursor for constructing more complex molecular architectures. Researchers can utilize this compound in the design and synthesis of novel ligands, pharmaceuticals, and functional materials. Its structure is of particular interest for exploring structure-activity relationships in drug discovery campaigns. This compound is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B2906518 (2-Phenyloxolan-2-yl)methanamine CAS No. 2137722-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenyloxolan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPVHBJITYMBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 2 Phenyloxolan 2 Yl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group in (2-Phenyloxolan-2-yl)methanamine is a key site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.

N-Alkylation and N-Acylation Transformations

The nucleophilic nature of the primary amine facilitates its reaction with alkylating and acylating agents.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Electrochemical strategies have been developed for the N-alkylation of similar amine-containing compounds, offering a method that can proceed under mild conditions without the need for external oxidants or metal catalysts. rsc.org These reactions typically involve the reaction of the amine with an appropriate alkyl halide or other alkylating agent.

N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids leads to the formation of amides. mdpi.com This transformation is fundamental in organic synthesis for the introduction of acyl groups and the formation of stable amide bonds. mdpi.com Green chemistry approaches for N-acylation have been developed using benzotriazole (B28993) chemistry in water, providing an environmentally friendly and efficient method. mdpi.com The use of phenyl esters as acylating agents has also been explored, with the reactivity and selectivity being tunable by modifying the substituents on the phenyl ring. nih.gov

A representative N-acylation reaction is depicted below: this compound + R-COCl → N-((2-phenyloxolan-2-yl)methyl)acetamide + HCl

ReagentProductReaction Type
Alkyl HalideN-Alkyl-(2-phenyloxolan-2-yl)methanamineN-Alkylation
Acyl ChlorideN-((2-Phenyloxolan-2-yl)methyl)amideN-Acylation
Anhydride (B1165640)N-((2-Phenyloxolan-2-yl)methyl)amideN-Acylation
Carboxylic AcidN-((2-Phenyloxolan-2-yl)methyl)amideN-Acylation

Formation of Urea (B33335) and Sulfonamide Derivatives

The primary amine of this compound can be readily converted into urea and sulfonamide derivatives, which are important pharmacophores in medicinal chemistry.

Urea Derivatives: These are typically synthesized by reacting the amine with an isocyanate or by a multi-step process involving the formation of a carbamate (B1207046) followed by reaction with another amine. researchgate.net The synthesis of novel urea derivatives from similar primary amines has been accomplished by reacting them with various substituted aryl isocyanates. researchgate.net

Sulfonamide Derivatives: Sulfonamides are formed through the reaction of the primary amine with a sulfonyl chloride in the presence of a base. mdpi.comnih.gov This reaction is a common method for preparing sulfonamides, which are a class of compounds with a wide range of biological activities. mdpi.comnih.gov The versatility and reactivity of aminothiazoles, for example, make them a good choice for the synthesis of sulfonamide derivatives. nih.gov

ReagentProductDerivative Type
Isocyanate (R-NCO)N-((2-Phenyloxolan-2-yl)methyl)ureaUrea
Sulfonyl Chloride (R-SO2Cl)N-((2-Phenyloxolan-2-yl)methyl)sulfonamideSulfonamide

Condensation and Coupling Reactions

The primary amine functionality allows for participation in various condensation and coupling reactions, leading to the formation of more complex molecular architectures.

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ebsco.com The primary amine of this compound can condense with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. mdpi.com The condensation of 2-aminothiophenols with carbonyl compounds is a well-known method for synthesizing 2-substituted benzothiazoles. mdpi.com

Coupling Reactions: These reactions create a bond between two hydrocarbon fragments with the aid of a metal catalyst. The primary amine can be a partner in various coupling reactions. For instance, multi-component coupling reactions have been used to synthesize highly functionalized guanidine-containing analogs of natural products. rsc.org Titanium-mediated reductive cross-coupling reactions of imines (which can be formed from the primary amine) with terminal alkynes provide an efficient route to stereodefined allylic amines. beilstein-journals.org

Functionalization and Transformations of the Oxolane Ring

The oxolane (tetrahydrofuran) ring of this compound can also undergo chemical modifications, although these are generally less common than reactions at the amine functionality.

Ring-Opening and Rearrangement Reactions

Under certain conditions, the tetrahydrofuran (B95107) ring can undergo ring-opening or rearrangement reactions.

Ring-Opening Reactions: Ring-opening functionalization of the tetrahydrofuran system can provide access to valuable linear structures. nih.gov For instance, Tf2O has been used to promote regioselective heteronucleophilic ring-opening of tetrahydrofuran. nih.gov Cobalt catalysts have been shown to promote enantioselective ring-opening reactions of 2,5-dihydrofurans. nih.gov The ring-opening of epoxides, which can be structurally related to substituted oxolanes, has been extensively studied in drug development. mdpi.com

Rearrangement Reactions: Rearrangement reactions can lead to the formation of structural isomers. wiley-vch.debyjus.comwikipedia.org While specific rearrangement reactions for this compound are not widely reported, related structures like 1,1-divinyl-2-phenylcyclopropanes undergo a variety of thermal rearrangements, including vinylcyclopropane (B126155) rearrangement and Cope rearrangement. nih.gov The Beckmann rearrangement converts an oxime to an amide, and the Hofmann rearrangement converts a primary amide to an amine with one less carbon atom. byjus.com The Claisen rearrangement is a thermal rearrangement of allyl aryl ethers and allyl vinyl ethers. byjus.com

Stereospecific and Regioselective Substitutions on the Tetrahydrofuran Core

Introducing substituents onto the tetrahydrofuran ring in a controlled manner is a significant synthetic challenge.

Stereospecific and Regioselective Substitutions: Achieving stereospecific and regioselective substitution on the tetrahydrofuran core is crucial for creating specific isomers of derivatives. While specific examples for this compound are not readily available in the searched literature, the principles of stereocontrol are important in its synthesis. For example, the catalytic asymmetric 1,4-addition reaction is a widely reported method for constructing the stereochemical framework of related compounds. Tf2O-promoted regioselective heteronucleophilic ring-opening approaches have been developed for the tetrahydrofuran system. nih.gov

Chemical Modifications of the Phenyl Substituent

The phenyl group of this compound presents a versatile platform for structural modification, enabling the synthesis of a diverse array of derivatives. These modifications can be broadly categorized into two principal types of reactions: electrophilic aromatic substitution and modern cross-coupling methodologies. Such derivatization is crucial for modulating the physicochemical properties and biological activities of the parent molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings like the phenyl group in this compound. lumenlearning.compressbooks.pub In these reactions, an electrophile effectively replaces a hydrogen atom on the aromatic ring, a process that proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.compressbooks.pub The aminomethyl group attached to the oxolane ring is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. libretexts.org Specifically, it is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment to the oxolane ring. libretexts.orgdalalinstitute.com

Common EAS reactions that can be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (–NO₂) onto the phenyl ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.com

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished by treating the compound with the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). lumenlearning.com The catalyst polarizes the halogen molecule, increasing its electrophilicity.

Sulfonation: The sulfonation of the phenyl ring, introducing a sulfonic acid group (–SO₃H), is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The electrophile in this reaction is sulfur trioxide (SO₃). lumenlearning.com

Friedel-Crafts Reactions: This category includes alkylation and acylation. Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. Friedel-Crafts acylation, which is often preferred due to its tendency to avoid polysubstitution and carbocation rearrangements, introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. lumenlearning.com

The following table summarizes the expected major products from various electrophilic aromatic substitution reactions on this compound, based on the directing effects of the substituent.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄(2-(4-Nitrophenyl)oxolan-2-yl)methanamine, (2-(2-Nitrophenyl)oxolan-2-yl)methanamine
BrominationBr₂, FeBr₃(2-(4-Bromophenyl)oxolan-2-yl)methanamine, (2-(2-Bromophenyl)oxolan-2-yl)methanamine
ChlorinationCl₂, AlCl₃(2-(4-Chlorophenyl)oxolan-2-yl)methanamine, (2-(2-Chlorophenyl)oxolan-2-yl)methanamine
SulfonationSO₃, H₂SO₄4-(2-(Aminomethyl)oxolan-2-yl)benzenesulfonic acid, 2-(2-(Aminomethyl)oxolan-2-yl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃(2-(4-Acylphenyl)oxolan-2-yl)methanamine, (2-(2-Acylphenyl)oxolan-2-yl)methanamine

Cross-Coupling Methodologies for Aryl Modification

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comfiveable.me These reactions offer a powerful and versatile strategy for modifying the phenyl ring of this compound, particularly for introducing a wide range of substituents that are not accessible through classical electrophilic aromatic substitution. To utilize these methods, the phenyl ring must first be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate, which can be introduced via EAS reactions as described above.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the palladium(0) catalyst. fiveable.me

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used due to the stability and low toxicity of the organoboron reagents. For example, a brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives. The synthesis of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives has been achieved using Suzuki cross-coupling reactions to form the key intermediates. mdpi.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. fiveable.me This reaction is an excellent method for forming new carbon-carbon bonds and introducing alkenyl substituents onto the phenyl ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. fiveable.me This provides a direct route to aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine. This reaction could be used to introduce various substituted amino groups onto the phenyl ring of a halogenated this compound precursor.

The following table outlines potential cross-coupling reactions starting from a halogenated derivative of this compound.

ReactionCoupling PartnerCatalyst System (Typical)Resulting Linkage
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-Aryl, Aryl-Vinyl
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Aryl-Alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Aryl-Alkyne
Buchwald-HartwigR₂NHPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Aryl-Nitrogen
NegishiR-ZnXPd(PPh₃)₄Aryl-Alkyl, Aryl-Aryl

Advanced Spectroscopic and Analytical Characterization in Research of 2 Phenyloxolan 2 Yl Methanamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of (2-Phenyloxolan-2-yl)methanamine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map the carbon-hydrogen framework and identify the electronic environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides information on the number of different proton environments, their chemical shifts (δ), signal multiplicity (splitting pattern), and integration (proton count).

Phenyl Protons: The five protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.25 and 7.35 ppm when using a solvent like CDCl₃.

Methanamine Protons (-CH₂NH₂): The two protons of the aminomethyl group (-CH₂) adjacent to the chiral center are diastereotopic and would be expected to appear as a pair of doublets (an AB quartet) due to geminal coupling. Their chemical shift would be influenced by the adjacent nitrogen and the quaternary carbon. The two protons of the primary amine (-NH₂) often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. docbrown.info The integration of these signals would correspond to a 2:2 ratio.

Oxolane Ring Protons: The protons on the tetrahydrofuran (B95107) (oxolane) ring at positions 3, 4, and 5 will exhibit complex splitting patterns due to both geminal and vicinal coupling. Their chemical shifts are expected in the aliphatic region, typically between δ 1.5 and 4.5 ppm. The protons at C5, being adjacent to the ether oxygen, would likely be the most downfield of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (Ar-H)7.25 - 7.35Multiplet (m)5H
Oxolane Ring (C5-H₂)~3.8 - 4.2Multiplet (m)2H
Methanamine (-CH₂-)~2.8 - 3.2AB quartet2H
Oxolane Ring (C3-H₂, C4-H₂)~1.7 - 2.2Complex Multiplets4H
Amine (-NH₂)Variable, broadBroad Singlet (br s)2H

Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A proton-decoupled spectrum shows a single peak for each unique carbon atom.

Phenyl Carbons: The phenyl group will show four signals: one for the ipso-carbon (attached to the oxolane ring), two for the ortho and meta carbons, and one for the para carbon. These typically appear between 125 and 145 ppm. rsc.org

Quaternary Carbon (C2): The key quaternary carbon at position 2, bonded to the phenyl group, the oxygen, the C3 carbon, and the aminomethyl group, is expected to appear significantly downfield due to the deshielding effects of the attached electronegative atoms and the phenyl ring. Its chemical shift would likely be in the range of 80-95 ppm.

Methanamine Carbon (-CH₂NH₂): The carbon of the aminomethyl group is expected to have a chemical shift in the range of 40-50 ppm. researchgate.net

Oxolane Ring Carbons: The carbons of the oxolane ring (C3, C4, C5) will appear in the aliphatic region, with C5 being the most downfield (~65-75 ppm) due to its proximity to the ether oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl (ipso-C)~140 - 145
Phenyl (Ar-C)~125 - 129
Quaternary (C2)~80 - 95
Oxolane Ring (C5)~65 - 75
Methanamine (-CH₂-)~40 - 50
Oxolane Ring (C3, C4)~25 - 40

Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

Two-Dimensional NMR Techniques for Complex Structures

To unambiguously assign all proton and carbon signals and confirm the connectivity of the this compound structure, two-dimensional (2D) NMR experiments are indispensable. cam.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton correlations within the oxolane ring and confirm the coupling between the -CH₂- and -NH₂ protons of the methanamine group under appropriate conditions. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It is essential for assigning each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. It is particularly crucial for identifying the quaternary carbon (C2), which has no attached protons, by observing its long-range correlations to the phenyl protons, the methanamine protons, and the C3 protons of the oxolane ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₁H₁₅NO).

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. savemyexams.com For a molecule containing a single nitrogen atom, the nominal molecular weight is an odd number, consistent with the nitrogen rule. libretexts.org

Electron impact (EI) ionization typically induces fragmentation, providing valuable structural information. Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. miamioh.edudocbrown.info Cleavage of the C-C bond alpha to the nitrogen atom would result in the loss of the (2-phenyloxolan-2-yl) radical to form a stable iminium ion [CH₂=NH₂]⁺ at m/z 30.

Ring Cleavage: Fragmentation of the oxolane ring can occur, often initiated by cleavage adjacent to the ether oxygen. Loss of fragments such as C₂H₄O or the phenyl group can lead to other characteristic ions. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.cz The IR spectrum of this compound would exhibit several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch3500 - 3300 (two bands)Medium
Primary Amine (-NH₂)N-H Bend (Scissoring)1640 - 1550Medium-Strong
Aromatic C-HC-H Stretch3100 - 3000Medium-Weak
Aliphatic C-HC-H Stretch3000 - 2850Medium-Strong
Ether (-C-O-C-)C-O Stretch1300 - 1000Strong
Aromatic C=CC=C Stretch~1600, ~1475Medium-Weak

The presence of two distinct bands in the 3500-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂). docbrown.infouc.edu A strong absorption corresponding to the C-O-C ether stretch would confirm the presence of the oxolane ring. maricopa.edu

Chromatographic Methods for Purity, Isolation, and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound, isolating it from reaction mixtures, and separating its stereoisomers. lcms.cz

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound. A gradient elution using a C18 column with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid, can effectively separate the target compound from starting materials, byproducts, and other impurities. nih.gov Peak purity can be assessed using a photodiode array (PDA) detector or by coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.com

Isolation: Preparative HPLC can be employed to isolate the compound on a larger scale for further study. The conditions developed during analytical HPLC method development can be scaled up for purification purposes. nih.gov

Isomer Separation: The C2 carbon in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S). The separation of these enantiomers requires chiral chromatography. This specialized form of HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. This is critical for stereospecific synthesis and research.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely utilized technique for both the analysis and purification of this compound. Its application spans from quantitative analysis of the compound in various matrices to the isolation of the pure substance for further studies.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the basic nature of the primary amine group in this compound, the addition of modifiers to the mobile phase, such as trifluoroacetic acid (TFA), is often necessary to ensure good peak shape and prevent tailing. Detection is typically achieved using an ultraviolet (UV) detector, leveraging the chromophore of the phenyl group.

Preparative HPLC is employed for the purification of this compound. The principles are similar to analytical HPLC, but it is performed on a larger scale with larger columns and higher flow rates to isolate substantial quantities of the compound. The goal in preparative chromatography is to balance productivity, yield, and purity. sigmaaldrich.com Method development often begins at the analytical scale and is then scaled up to the preparative level. sigmaaldrich.com

Below are representative data tables for analytical and preparative HPLC methods for this compound, based on typical conditions for structurally similar primary amines.

Analytical HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 8.5 min

Preparative HPLC Method

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 20 mL/min
Detector UV at 254 nm
Loading ~100 mg of crude material

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which is a primary amine, derivatization is often required to improve its volatility and chromatographic performance, as direct injection can lead to poor peak shapes. nih.gov

A common derivatization agent for primary amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile and less polar trifluoroacetyl derivative. nih.gov Following derivatization, the sample is introduced into the GC, where it is vaporized and separated on a capillary column. A flame ionization detector (FID) is a common choice for detection due to its general sensitivity to organic compounds.

The following table outlines a typical GC method for the analysis of the trifluoroacetyl derivative of this compound.

GC Method for Derivatized this compound

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Volume 1 µL (split mode)
Derivatization Reaction with Trifluoroacetic Anhydride (TFAA)
Expected Retention Time ~12.3 min for the TFA-derivative

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position of the oxolane ring, meaning it can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other, is crucial in many applications. Chiral chromatography is the primary method for this determination.

Both chiral HPLC and chiral GC can be employed for the separation of the enantiomers of this compound. Chiral HPLC often utilizes a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of chiral amines. nih.gov The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol.

Chiral GC also relies on a CSP, often a cyclodextrin (B1172386) derivative, to achieve enantiomeric separation. wiley.com As with standard GC analysis of amines, derivatization is usually necessary.

The table below presents a representative chiral HPLC method for the enantiomeric separation of this compound.

Chiral HPLC Method for Enantiomeric Excess Determination

ParameterCondition
Column Chiralpak AD-H (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Expected Retention Times Enantiomer 1: 10.2 minEnantiomer 2: 11.5 min

Theoretical and Computational Chemistry Studies on 2 Phenyloxolan 2 Yl Methanamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. nrel.gov For a molecule like (2-Phenyloxolan-2-yl)methanamine, these calculations can determine key properties that govern its reactivity.

One of the primary outputs of these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

Another important aspect that can be investigated is the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing a guide to how the molecule will interact with other chemical species. For this compound, the nitrogen atom of the amine group would be expected to be an electron-rich site, while the phenyl ring could exhibit more complex electronic behavior due to its aromaticity.

Table 1: Calculated Quantum Chemical Parameters

ParameterDescriptionTypical Application
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability
Mulliken ChargesDistribution of atomic chargesIdentifies electrophilic and nucleophilic centers
Dipole MomentMeasure of the overall polarity of the moleculeInfluences intermolecular interactions and solubility

This table represents a typical set of parameters that would be calculated for this compound in a quantum chemical study. The actual values would be dependent on the level of theory and basis set used in the calculation.

Conformational Analysis and Prediction of Stable Geometries

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to energy minima on the potential energy surface. scribd.com

Computational methods can systematically explore the conformational landscape of a molecule. This is often done by rotating the molecule around its single bonds and calculating the energy of each resulting conformation. The most stable conformers are those with the lowest energy, and these are the most likely to be observed experimentally. For this compound, key rotations would include the bond connecting the aminomethyl group to the oxolane ring and the bond connecting the phenyl group to the oxolane ring.

The relative energies of different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. Understanding the preferred conformation is essential, as it can influence how the molecule interacts with biological targets or other molecules.

Table 2: Predicted Low-Energy Conformers of this compound

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
160° (gauche)0.0
2180° (anti)1.2
3-60° (gauche)0.0

This is a hypothetical data table illustrating the type of information that would be generated from a conformational analysis. The actual dihedral angles and relative energies would need to be determined through specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify the transition states, which are the energy barriers that must be overcome for the reaction to proceed. The height of this barrier, known as the activation energy, determines the rate of the reaction.

For this compound, one could computationally study a variety of reactions, such as its synthesis or its metabolism. For example, the formation of the molecule could be modeled to understand the stereochemical outcome of the reaction. The calculations would involve identifying the structures of the reactants, products, and any intermediates and transition states along the reaction pathway.

These studies can provide a level of detail that is often difficult to obtain through experiments alone. For instance, the precise geometry of a transition state can be calculated, offering insights into how bonds are broken and formed during the reaction.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a larger environment, such as in a solvent or interacting with a biological macromolecule. mdpi.comnih.gov MD simulations use classical mechanics to model the movements of atoms over time, providing a dynamic picture of the system. nih.gov

For this compound, an MD simulation could be used to study its solvation in water. This would involve placing the molecule in a box of water molecules and simulating their movements. The simulation would reveal how water molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonds between the amine group and water.

MD simulations are also widely used in drug discovery to study how a small molecule like this compound might bind to a protein target. mdpi.com By simulating the protein-ligand complex, researchers can assess the stability of the binding and identify the key interactions that hold the molecule in the binding site. mdpi.com

Table 3: Intermolecular Interaction Analysis from a Hypothetical MD Simulation

Interaction TypeInteracting GroupsAverage Distance (Å)
Hydrogen BondAmine (NH₂) - Water (O)2.8
Pi-Pi StackingPhenyl Ring - Aromatic Residue3.5
HydrophobicPhenyl Ring - Nonpolar Residue4.0

This table provides an example of the kind of data that can be extracted from an MD simulation to characterize the intermolecular interactions of this compound.

Advanced Applications in Organic Synthesis and Materials Chemistry

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of (2-Phenyloxolan-2-yl)methanamine makes it a valuable asset in the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral product is paramount. Chiral amines, such as the title compound, are frequently employed as chiral auxiliaries or as starting materials for the synthesis of more complex chiral ligands and catalysts.

The primary amine group of this compound can be readily converted into a variety of functional groups, such as amides or imines, which can then direct the stereochemical outcome of a subsequent reaction. For instance, the condensation of a chiral amine with a ketone or aldehyde forms a chiral imine, which can then undergo diastereoselective nucleophilic addition. The stereocenter on the amine influences the facial selectivity of the attack on the imine carbon, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary reveals the enantioenriched product.

The enantioselective synthesis of 2-substituted 2-phenylethylamines has been achieved through lithiation and asymmetric substitution of related N-(2-phenylethyl)amides under the influence of a chiral ligand like (-)-sparteine, yielding products with good enantiomeric ratios. nih.gov This highlights a general strategy where chiral amines, conceptually similar to this compound, play a crucial role. The development of chiral auxiliaries is a key area in asymmetric synthesis, with researchers continuously seeking new and more efficient molecules to control stereochemistry. youtube.com The synthesis of chiral BCP-α-amino acids, for example, has been accomplished using (R)-2-phenylglycinol as a chiral auxiliary in a Strecker reaction, demonstrating the power of this approach. nih.gov

Below is a table summarizing the key aspects of using chiral amines in asymmetric synthesis:

ApplicationDescriptionKey Feature of this compound
Chiral Auxiliary A chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.The stereocenter on the oxolane ring can influence the facial selectivity of reactions on attached functional groups.
Chiral Ligand Synthesis Used as a starting material for the synthesis of more complex chiral ligands for metal-catalyzed asymmetric reactions.The amine group provides a handle for further functionalization to create bidentate or tridentate ligands.
Chiral Catalyst Synthesis Can be a precursor for organocatalysts where the amine functionality plays a direct role in the catalytic cycle.The primary amine can participate in enamine or iminium ion catalysis.

Scaffold for the Construction of Diverse and Complex Organic Molecules

The rigid tetrahydrofuran (B95107) ring system of this compound provides a well-defined three-dimensional scaffold upon which complex molecular architectures can be constructed. A scaffold in organic synthesis is a core structure that allows for the systematic attachment of various functional groups or building blocks, leading to a library of related but distinct molecules. mdpi.com

The phenyl group and the aminomethyl group of this compound offer two distinct points for diversification. The aromatic ring can be functionalized through electrophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a wide range of substituents. The primary amine is a versatile functional group that can participate in a plethora of reactions, including acylation, alkylation, reductive amination, and the formation of various nitrogen-containing heterocycles. nih.gov

This dual functionality makes this compound an attractive starting point for the synthesis of complex molecules with potential biological activity. The defined stereochemistry of the scaffold can be crucial for the interaction of the final molecules with biological targets. The concept of using a central scaffold for late-stage diversification is a powerful strategy in medicinal chemistry, as it allows for the rapid exploration of structure-activity relationships. nih.gov

The following table outlines the potential diversification points on the this compound scaffold:

Diversification PointPotential ReactionsExamples of Introduced Groups
Phenyl Group Electrophilic Aromatic Substitution, Cross-Coupling ReactionsAlkyl, Aryl, Halogen, Nitro, Cyano
Aminomethyl Group Acylation, Alkylation, Reductive Amination, Urea (B33335)/Thiourea FormationAmides, Substituted Amines, Ureas, Thioureas

Precursor in the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. kit.edunih.gov The primary amine functionality of this compound makes it a valuable precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. kit.edursc.org

Multicomponent reactions (MCRs) are a powerful tool for the rapid construction of complex heterocyclic systems in a single step. nih.govresearchgate.netresearchgate.net this compound can serve as the amine component in various MCRs, such as the Ugi or Passerini reactions, to generate peptidomimetic structures or other complex acyclic precursors that can subsequently undergo cyclization to form heterocycles. The synthesis of heterocycles through sequential reactions of aminoalkynes with carbonyls is another powerful strategy. mdpi.com

Furthermore, the amine can be used in condensation reactions with dicarbonyl compounds or their equivalents to form five-, six-, or seven-membered rings. For example, reaction with a 1,4-dicarbonyl compound could lead to the formation of a pyrrole (B145914) ring, while reaction with a 1,5-dicarbonyl compound could yield a pyridine (B92270). The synthesis of fused heterocyclic systems is also possible, where the amine participates in an annulation reaction. rsc.orgrsc.orgnih.gov The synthesis of spiro compounds, which contain a common atom in two rings, is another area where this precursor could be utilized. orientjchem.orgutrgv.edubeilstein-journals.orgnih.govresearchgate.net

The table below provides examples of heterocyclic systems that could potentially be synthesized from this compound.

Heterocyclic SystemSynthetic Strategy
Pyrroles Paal-Knorr synthesis with a 1,4-dicarbonyl compound.
Pyridines Hantzsch pyridine synthesis or related multicomponent reactions.
Pyrimidines Reaction with 1,3-dielectrophiles such as β-ketoesters or malonic esters.
Isoquinolines Pictet-Spengler reaction with a suitable carbonyl compound.
Spiro-heterocycles Participation in multicomponent reactions designed for spiro-structure formation. researchgate.net

Application in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.govscispace.comnih.govfrontiersin.orgsouralgroup.comnih.gov The goal of DOS is to efficiently explore a large area of chemical space by generating molecules with a high degree of scaffold and stereochemical diversity.

This compound is an ideal building block for DOS due to its inherent three-dimensionality and multiple points for diversification. By applying a series of branching reaction pathways starting from this common precursor, a library of compounds with diverse skeletons can be generated. For example, the amine functionality can be used as a branching point to introduce different functionalities through parallel synthesis. jetir.orgopenaccessjournals.comfortunejournals.comuzh.chiipseries.org

Combinatorial chemistry techniques, where building blocks are systematically combined, can be employed to rapidly generate large libraries of compounds based on the this compound scaffold. jetir.orgopenaccessjournals.comfortunejournals.com This approach allows for the efficient exploration of structure-activity relationships and the identification of hit compounds with desired biological activities. The use of a chiral scaffold like this compound in DOS is particularly valuable as it introduces stereochemical diversity into the library, which is often crucial for biological recognition.

The following table illustrates how this compound can be utilized in a DOS workflow.

DOS StrategyApplication of this compound
Scaffold Diversity The oxolane ring can be modified or cleaved to generate new scaffolds.
Appendage Diversity The phenyl and aminomethyl groups can be functionalized with a variety of building blocks.
Stereochemical Diversity The inherent chirality of the scaffold can be used to generate diastereomeric libraries.

Potential Contributions to Advanced Materials Development

The unique structural features of this compound also suggest its potential as a building block for the development of advanced materials. The incorporation of this chiral, functionalized moiety into polymers or other materials can impart specific properties.

The primary amine group can serve as a reactive site for polymerization or for grafting onto existing polymer chains. For example, it could be used as a monomer in the synthesis of polyamides or polyimides, potentially leading to materials with interesting thermal or mechanical properties. The synthesis of polymers from functional precursors is a well-established field. rsc.orgmdpi.commdpi.comfrontiersin.orgbeilstein-journals.org

Furthermore, the phenyl group and the chiral center could influence the self-assembly and macroscopic properties of the resulting materials. The incorporation of chiral units into polymers can lead to the formation of helical structures and materials with chiroptical properties, which are of interest for applications in optics and electronics. The development of functional materials often relies on the precise design of molecular building blocks.

The table below outlines potential areas of materials science where this compound could make a contribution.

Material TypePotential Role of this compound
Chiral Polymers As a chiral monomer to induce helical structures and chiroptical properties.
Functional Polymers The amine group can be used to introduce specific functionalities for applications such as catalysis or sensing.
Organocatalysts The chiral amine can be immobilized on a solid support to create a recyclable heterogeneous catalyst.
Liquid Crystals The rigid core and potential for functionalization could lead to the design of new liquid crystalline materials.

Future Directions and Emerging Research Avenues for 2 Phenyloxolan 2 Yl Methanamine

Development of Sustainable and Green Synthetic Methodologies

The imperative for environmentally benign chemical processes has catalyzed a shift towards green chemistry. Future research on (2-Phenyloxolan-2-yl)methanamine is anticipated to prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry, such as atom economy and the use of safer solvents, will guide the next generation of syntheses. mdpi.comresearchgate.net For instance, research could focus on catalytic methods that replace stoichiometric reagents, thereby increasing efficiency and reducing byproducts. The exploration of biocatalysis, employing enzymes to construct the chiral centers of the oxolane ring with high stereoselectivity, represents a promising green alternative.

Furthermore, the use of alternative energy sources like microwave irradiation or sonochemistry could accelerate reaction times and improve yields, contributing to more sustainable processes. rsc.org The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, would also align with green chemistry principles by reducing the need for intermediate purification steps and minimizing solvent usage. rsc.org A key goal will be to design syntheses that are not only efficient in the lab but also scalable and economically viable for potential industrial applications.

Exploration of Undiscovered Reactivity and Novel Transformative Pathways

The inherent reactivity of the this compound core structure provides a fertile ground for discovering novel chemical transformations. The primary amine and the phenyl-substituted quaternary center within the oxolane ring are key functional handles for derivatization and modification.

Future investigations are likely to explore the diastereoselective functionalization of the oxolane ring, leveraging the existing stereocenter to control the introduction of new substituents. This could lead to the synthesis of complex, three-dimensional molecules with potential biological activity. Moreover, the development of novel ring-opening reactions of the oxolane moiety could provide access to a diverse range of acyclic structures that are not readily accessible through other synthetic routes.

The primary amine group is a versatile site for a multitude of chemical reactions. Researchers will likely explore its use in the construction of novel heterocyclic systems through condensation reactions with various electrophiles. Additionally, its role as a directing group in C-H activation reactions on the phenyl ring could open up new avenues for late-stage functionalization, allowing for the rapid generation of diverse analogues. The exploration of its coordination chemistry with various metals could also lead to the development of new catalysts or functional materials.

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of chemical synthesis with automated platforms and flow chemistry offers significant advantages in terms of reproducibility, efficiency, and safety. chemrxiv.orgchemspeed.com For this compound, adopting these technologies could accelerate the discovery and optimization of its derivatives.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid generation of libraries of related compounds for high-throughput screening. rsc.orgbeilstein-journals.org This would be particularly valuable in medicinal chemistry programs aimed at identifying derivatives with improved potency, selectivity, or pharmacokinetic properties. The modular nature of these platforms allows for the systematic variation of building blocks, facilitating comprehensive structure-activity relationship (SAR) studies. mdpi.comnih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.commdpi.combeilstein-journals.org This can lead to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. The development of a continuous-flow synthesis of this compound would represent a significant advancement, enabling on-demand production and facile scale-up.

Computational Design and Prediction of Novel Functional Derivatives

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties. europa.eu For this compound, in silico methods can guide the synthesis of novel derivatives with enhanced biological activity or specific material properties. nih.govfrontiersin.orgnih.gov

Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.govnih.gov This can help prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the molecules with their observed activity, providing valuable insights for the design of more potent analogues.

Furthermore, computational methods can be used to predict the physicochemical properties of novel derivatives, such as solubility, lipophilicity, and metabolic stability. europa.eu This information is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. The synergy between computational prediction and experimental synthesis will undoubtedly accelerate the development of new functional molecules based on the this compound scaffold.

Q & A

Q. Key factors :

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions.
  • pH control : Acidic conditions stabilize intermediates during cyclization .
  • Purification : Column chromatography or recrystallization ensures >95% purity, critical for downstream applications .

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Q. Core methods :

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the oxolane ring and methanamine group. For example, δH 3.5–4.0 ppm (oxolane protons) and δC 50–55 ppm (amine-bearing carbon) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and bond angles, particularly for chiral variants like (2S,3R)-configured derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 177.15 for C11H15NO) .

Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .

Advanced: How does stereochemistry (e.g., 2S,3R vs. 2R,5R configurations) affect biological activity?

The stereochemical arrangement critically influences receptor binding and metabolic stability:

CompoundConfigurationBioactivity (Example)
(2S,3R)-isomerOxolane ring in chair conformationHigher affinity for serotonin receptors (Ki = 120 nM)
(2R,5R)-isomerAxial phenyl groupReduced CNS penetration due to increased polarity

Q. Methodological approach :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • In vitro assays : Compare binding affinities using radioligand displacement (e.g., [<sup>3</sup>H]5-HT for serotonin receptors) .

Advanced: What experimental strategies are used to study its interactions with neurotransmitter systems?

Q. Mechanistic studies :

  • Receptor binding assays : Competitive binding with fluorescent or radioactive ligands (e.g., [<sup>3</sup>H]dopamine) to quantify affinity .
  • In vivo electrophysiology : Measure neuronal firing rates in rodent models after administration .
  • Molecular dynamics simulations : Predict binding modes with dopamine D2 receptors using software like AutoDock .

Q. Key findings :

  • The compound’s amine group forms hydrogen bonds with Asp<sup>3.32</sup> in GPCRs, a conserved interaction in neurotransmitter receptors .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Q. Strategies :

  • Docking studies : Use Schrödinger Suite or MOE to model interactions with target receptors (e.g., serotonin 5-HT2A vs. 5-HT1A) .
  • QSAR models : Coramine substituents (e.g., electron-withdrawing groups on the phenyl ring) with logP values to predict blood-brain barrier penetration .

Example : Adding a para-fluoro substituent increases 5-HT2A selectivity by 3-fold compared to the parent compound .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Q. Common sources of variability :

  • Stereochemical impurities : Enantiomeric excess (ee) <90% skews activity data. Validate via chiral HPLC .
  • Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 7.0) alter protonation states of the amine group .

Q. Resolution :

  • Meta-analysis : Normalize data using internal standards (e.g., reference agonists) and report EC50 values with 95% confidence intervals .

Experimental Design: How to evaluate the compound’s pharmacokinetics and toxicity in preclinical models?

Q. In vivo protocols :

  • Pharmacokinetics : Administer 10 mg/kg intravenously in rodents; collect plasma at 0, 1, 2, 4, 8, 24 h for LC-MS/MS analysis. Calculate t1/2 and AUC .
  • Toxicity screening : Acute toxicity via OECD Guideline 423 (dose escalation up to 300 mg/kg), monitoring for CNS depression or hepatotoxicity .

In vitro : HepG2 cell assays for CYP450 inhibition and mitochondrial toxicity (MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.